molecular formula C27H28N2O6S B15142505 Cyp2C1/cyp2C19-IN-2

Cyp2C1/cyp2C19-IN-2

カタログ番号: B15142505
分子量: 508.6 g/mol
InChIキー: VAVZLJOJVDFJBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyp2C1/cyp2C19-IN-2 is a potent inhibitor of the cytochrome P450 enzymes CYP2C9 and CYP2C19. These enzymes are involved in the metabolism of various clinically important drugs. The compound has shown promise in scientific research due to its ability to inhibit these enzymes without causing liver toxicity or genotoxicity .

準備方法

The synthetic routes and reaction conditions for Cyp2C1/cyp2C19-IN-2 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

化学反応の分析

Cyp2C1/cyp2C19-IN-2 primarily undergoes inhibition reactions with the CYP2C9 and CYP2C19 enzymes. These reactions are crucial for studying the metabolism of drugs that are substrates of these enzymes. Common reagents used in these reactions include various organic solvents and catalysts that facilitate the inhibition process. The major products formed from these reactions are the inhibited forms of the CYP2C9 and CYP2C19 enzymes.

科学的研究の応用

Cyp2C1/cyp2C19-IN-2 has a wide range of scientific research applications:

作用機序

Cyp2C1/cyp2C19-IN-2 exerts its effects by binding to the active sites of the CYP2C9 and CYP2C19 enzymes, thereby inhibiting their activity. This inhibition prevents the enzymes from metabolizing their substrate drugs, leading to increased drug levels in the body. The molecular targets involved are the active sites of the CYP2C9 and CYP2C19 enzymes, and the pathways affected include those related to drug metabolism and detoxification .

類似化合物との比較

Cyp2C1/cyp2C19-IN-2 is unique in its ability to inhibit both CYP2C9 and CYP2C19 without causing liver toxicity or genotoxicity. Similar compounds include other CYP2C9 and CYP2C19 inhibitors, such as fluconazole and omeprazole. these compounds may have different safety profiles and levels of efficacy. The uniqueness of this compound lies in its potent inhibition combined with a favorable safety profile .

特性

分子式

C27H28N2O6S

分子量

508.6 g/mol

IUPAC名

[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-ethoxyphenyl]naphthalen-2-yl]methanesulfonic acid

InChI

InChI=1S/C27H28N2O6S/c1-5-35-25-22(20-9-8-18-12-17(16-36(32,33)34)6-7-19(18)13-20)14-21(15-23(25)27(2,3)4)29-11-10-24(30)28-26(29)31/h6-15H,5,16H2,1-4H3,(H,28,30,31)(H,32,33,34)

InChIキー

VAVZLJOJVDFJBE-UHFFFAOYSA-N

正規SMILES

CCOC1=C(C=C(C=C1C(C)(C)C)N2C=CC(=O)NC2=O)C3=CC4=C(C=C3)C=C(C=C4)CS(=O)(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。